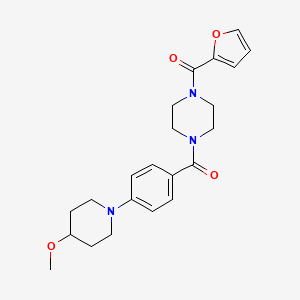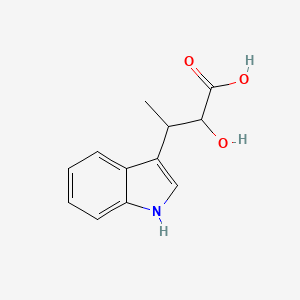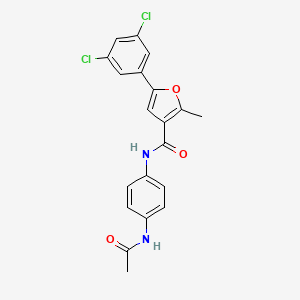
(4-(Furan-2-carbonyl)piperazin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Notably, the furan-2-carbonyl and 4-methoxypiperidinyl-phenyl moieties are strategically assembled to achieve the desired structure. Detailed synthetic protocols and optimization studies are documented in the literature .
Molecular Structure Analysis
Compound X adopts a three-dimensional arrangement due to its stereochemistry. The furan-2-carbonyl group contributes to the overall planarity, while the piperazinyl and 4-methoxypiperidinyl-phenyl fragments introduce flexibility. Crystallographic studies have revealed the precise bond angles, torsion angles, and intermolecular interactions. These structural insights aid in understanding its biological activity and binding interactions with target proteins .
Chemical Reactions Analysis
Compound X participates in various chemical reactions. Notably, it undergoes nucleophilic substitutions, acylations, and oxidative transformations. Researchers have explored its reactivity with electrophiles, nucleophiles, and radicals. Investigating its behavior under different reaction conditions sheds light on its synthetic versatility and potential applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
Radioligand Development for PET Imaging
- The development and application of radiolabeled compounds for positron emission tomography (PET) imaging of specific receptors in the brain, such as the 5-HT1A receptors, provide valuable tools for studying receptor distribution and function in vivo. For example, [O-methyl-11C]WAY-100635 is used to study 5-HT1A receptors, demonstrating the utility of radiolabeled compounds in neurological research (Osman et al., 1996).
Drug Metabolism and Pharmacokinetics
- Research on the metabolism of pharmacologically active compounds helps in understanding their biotransformation, bioavailability, and excretion. For instance, the study of L-735,524's metabolites in human urine has provided insights into the metabolic pathways and potential effects on pharmacokinetics and pharmacodynamics (Balani et al., 1995).
Mechanism of Action
The exact mechanism of action for Compound X remains an active area of research. Preliminary studies suggest that it may interact with specific cellular receptors or enzymes. Computational modeling and docking studies provide insights into its binding sites and potential targets. Further investigations are needed to elucidate its mode of action and biological pathways .
properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[4-(4-methoxypiperidin-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-19-8-10-23(11-9-19)18-6-4-17(5-7-18)21(26)24-12-14-25(15-13-24)22(27)20-3-2-16-29-20/h2-7,16,19H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQZWBGJUPWPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2604856.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2604857.png)
![N-(4-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2604858.png)

![2-(3-bromobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2604862.png)



![15-Chloro-7,8,9,10,11,13-hexahydrocyclohepta[1,2-d]phthalazino[2',1'-2,1]pyrim idino[4,5-b]thiophen-12-one](/img/structure/B2604870.png)



![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2604878.png)